molecular formula C10H8BrNO B13879583 3-bromo-6-methyl-1H-quinolin-2-one

3-bromo-6-methyl-1H-quinolin-2-one

Cat. No.: B13879583
M. Wt: 238.08 g/mol
InChI Key: OYJZHWMLVJZLML-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-6-methyl-1H-quinolin-2-one can be achieved through several methods. One common approach involves the bromination of 6-methylquinolin-2-one using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform . The reaction typically proceeds at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-bromo-6-methyl-1H-quinolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), catalysts (palladium, copper).

    Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetic acid, dichloromethane).

    Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (tetrahydrofuran, ethanol).

Major Products Formed

    Substitution: Formation of various substituted quinolin-2-one derivatives.

    Oxidation: Formation of quinolin-2,4-dione derivatives.

    Reduction: Formation of reduced quinolin-2-one derivatives.

Comparison with Similar Compounds

Similar Compounds

    6-methylquinolin-2-one: Lacks the bromine atom, which may result in different reactivity and biological activity.

    3-bromoquinolin-2-one: Lacks the methyl group, which may affect its chemical properties and applications.

    4-hydroxyquinolin-2-one:

Uniqueness

3-bromo-6-methyl-1H-quinolin-2-one is unique due to the presence of both bromine and methyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C10H8BrNO

Molecular Weight

238.08 g/mol

IUPAC Name

3-bromo-6-methyl-1H-quinolin-2-one

InChI

InChI=1S/C10H8BrNO/c1-6-2-3-9-7(4-6)5-8(11)10(13)12-9/h2-5H,1H3,(H,12,13)

InChI Key

OYJZHWMLVJZLML-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C(=C2)Br

Origin of Product

United States

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